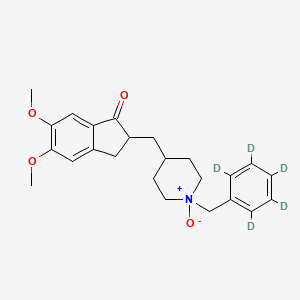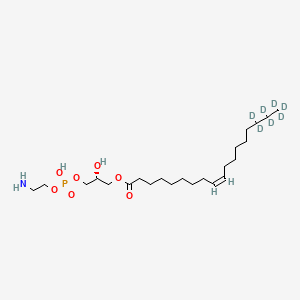
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is a deuterium-labeled derivative of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This compound is a stable isotope-labeled phospholipid, which is often used in scientific research for tracing and quantitation purposes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 typically involves the deuteration of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities. The final product is typically characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
Applications De Recherche Scientifique
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lipid metabolism.
Biology: Employed in cell membrane studies to investigate the role of phospholipids in membrane structure and function.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of lipid-based drugs.
Mécanisme D'action
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 involves its incorporation into biological membranes, where it can influence membrane fluidity and function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .
Comparaison Avec Des Composés Similaires
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylserine
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other research applications .
Propriétés
Formule moléculaire |
C23H46NO7P |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1/i1D3,2D2,3D2 |
Clé InChI |
PYVRVRFVLRNJLY-CYJILQPHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


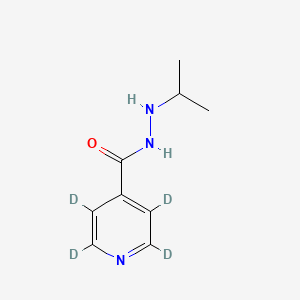
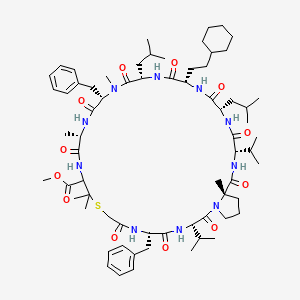


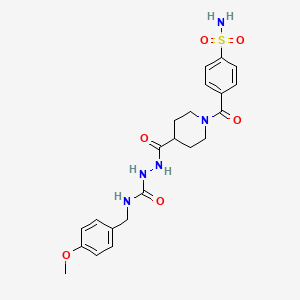
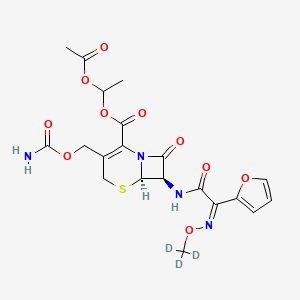

![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
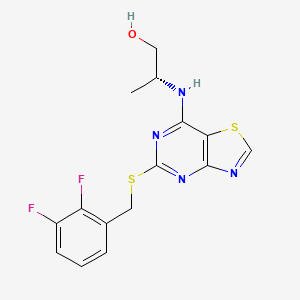

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

